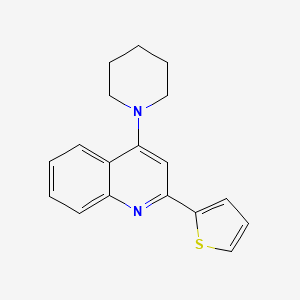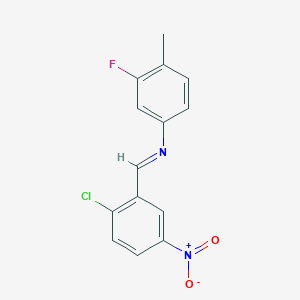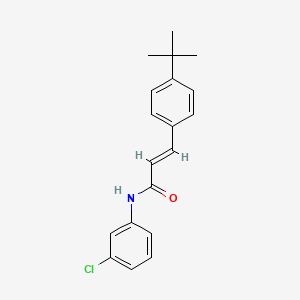![molecular formula C21H37N3O B11991235 4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is a complex organic compound with the molecular formula C21H37N3O. It is known for its unique structure, which includes a piperazine ring and a phenolic group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed later in the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
化学反応の分析
Types of Reactions
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could produce a variety of derivatives with different functional groups.
科学的研究の応用
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Limited use in industrial applications, primarily in the development of specialized chemicals and materials.
作用機序
The mechanism of action of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another compound with a similar phenolic structure but different functional groups.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring and have various biological activities.
Uniqueness
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is unique due to its combination of a piperazine ring and a phenolic group, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research in multiple fields.
特性
分子式 |
C21H37N3O |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-3,5-ditert-butylphenol |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)18-13-16(25)14-19(21(4,5)6)17(18)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
InChIキー |
YOCBJWKXNPRDLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1CN2CCN(CC2)CCN)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)


![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)



![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)

![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
